molecular formula C19H23FN4O2S B2705527 N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-33-2

N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2705527
CAS No.: 946247-33-2
M. Wt: 390.48
InChI Key: DQYNMSNABXANLW-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H23FN4O2S and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Hybrid Molecules with Biological Activities

Research by Başoğlu et al. (2013) detailed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which are structurally related to the compound . These molecules were investigated for their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, highlighting the potential of such structures in developing new antimicrobial agents Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.

Antimicrobial Activities of Eperezolid-like Molecules

Yolal et al. (2012) synthesized eperezolid-like molecules evaluating their antimicrobial activities. The study involved converting related compounds through various chemical reactions and testing them against Mycobacterium smegmatis, showing high anti-Mycobacterium smegmatis activity. This illustrates the compound's relevance in research aimed at combating microbial infections Yolal, M., Başoğlu, S., Bektaş, H., Demirci, S., Alpay‐Karaoglu, S., & Demirbaş, A. (2012). Russian Journal of Bioorganic Chemistry.

Exploration of Sigma Ligands

Perregaard et al. (1995) explored the synthesis of compounds similar in structure to the query compound, focusing on their affinity for sigma 1 and sigma 2 binding sites, along with their activity on serotonin, dopamine, and adrenergic receptors. This research is crucial in understanding the potential neurological applications of such compounds, including their use in treating conditions related to the sigma receptors Perregaard, J., Moltzen, E., Meier, E., & Sanchez, C. (1995). Journal of medicinal chemistry.

Potential Antipsychotic Agents

The study of Vanover et al. (2006) on N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide showcases the investigation into its in vitro and in vivo pharmacological properties, particularly its potent inverse agonist activity at 5-HT2A receptors. This highlights the compound's potential application in developing new antipsychotic medications Vanover, K., et al. (2006). Journal of Pharmacology and Experimental Therapeutics.

Orexin-1 Receptor Antagonists for Compulsive Behavior

Piccoli et al. (2012) discussed the role of orexin-1 receptor antagonists in reducing compulsive food consumption in a model of binge eating, pointing to the potential use of such compounds in treating eating disorders or compulsive behaviors Piccoli, L., et al. (2012). Neuropsychopharmacology.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S/c1-23-7-9-24(10-8-23)17(14-6-11-27-13-14)12-21-18(25)19(26)22-16-4-2-15(20)3-5-16/h2-6,11,13,17H,7-10,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYNMSNABXANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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